2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core with an ethoxyphenyl and a methyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For example, the synthesis may begin with the condensation of 3-ethoxybenzaldehyde with a suitable pyrimidine precursor, followed by cyclization and thionation using reagents such as Lawesson’s reagent or phosphorus pentasulfide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl or methyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and can serve as potential alternatives or complements to the chromeno-pyrimidine derivatives.
Furo[2,3-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and can be used in similar applications. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical properties and biological activities.
Biological Activity
The compound 2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₆N₂O₃S
- IUPAC Name : this compound
Cytotoxicity
Recent studies have demonstrated that derivatives of chromeno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HCT-116 | 5.54 |
Compound B | MCF-7 | 4.35 |
Compound C | HepG-2 | >10 |
These findings suggest that the compound may possess selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards others .
Antimicrobial Activity
In vitro studies have indicated that chromeno derivatives possess antimicrobial properties. The compound was tested against various bacterial strains and fungi. The results are summarized in the table below:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent against both bacterial and fungal infections .
The biological activities of chromeno derivatives are often attributed to their ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit specific enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Antioxidant Activity : Chromeno derivatives have shown potential as antioxidants, which may contribute to their protective effects against oxidative stress in cells.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related chromeno derivative on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This study highlights the potential of chromeno derivatives in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of chromeno derivatives against resistant strains of bacteria. The study found that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-23-15-6-4-5-13(10-15)18-21-19-16(20(25)22-18)11-14-9-12(2)7-8-17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEPXIVEZSGBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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